2,4-Dibromomandelic acid

Descripción

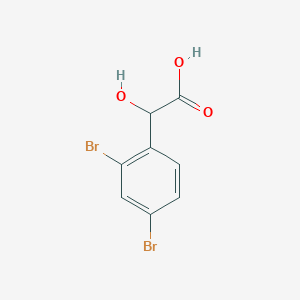

2,4-Dibromomandelic acid (CAS No. 871944-17-1), also known as (2,4-dibromophenyl)(hydroxy)acetic acid, is a brominated derivative of mandelic acid. Its molecular formula is C₈H₆Br₂O₃, with an average molecular mass of 309.941 g/mol and a monoisotopic mass of 307.868 g/mol . Structurally, it features a hydroxyl group (-OH) and two bromine atoms at the 2- and 4-positions on the benzene ring (Figure 1).

Propiedades

Fórmula molecular |

C8H6Br2O3 |

|---|---|

Peso molecular |

309.94 g/mol |

Nombre IUPAC |

2-(2,4-dibromophenyl)-2-hydroxyacetic acid |

InChI |

InChI=1S/C8H6Br2O3/c9-4-1-2-5(6(10)3-4)7(11)8(12)13/h1-3,7,11H,(H,12,13) |

Clave InChI |

OBPLXKUUFCJMAD-UHFFFAOYSA-N |

SMILES canónico |

C1=CC(=C(C=C1Br)Br)C(C(=O)O)O |

Origen del producto |

United States |

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dibromomandelic acid typically involves the bromination of mandelic acid. The reaction is carried out by treating mandelic acid with bromine in the presence of a suitable solvent, such as acetic acid or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination at the 2 and 4 positions.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing the reaction conditions for large-scale production, ensuring high yield and purity of the final product.

Análisis De Reacciones Químicas

Types of Reactions: 2,4-Dibromomandelic acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding dibromo derivatives of benzaldehyde or benzoic acid.

Reduction: Reduction reactions can remove the bromine atoms, reverting it to mandelic acid or its derivatives.

Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines (NH2-) can replace the bromine atoms under suitable conditions.

Major Products:

Oxidation: Dibromo derivatives of benzaldehyde or benzoic acid.

Reduction: Mandelic acid or its derivatives.

Substitution: Various substituted mandelic acid derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

2,4-Dibromomandelic acid has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure makes it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies.

Biology: The compound can be used in biochemical studies to investigate enzyme interactions and metabolic pathways involving brominated aromatic compounds.

Medicine: Research into potential pharmaceutical applications, including the development of new drugs with antimicrobial or anticancer properties, is ongoing.

Industry: It may be used in the production of specialty chemicals and materials with specific properties, such as flame retardants or polymers.

Mecanismo De Acción

The mechanism by which 2,4-Dibromomandelic acid exerts its effects depends on the specific application. In biochemical studies, it may interact with enzymes or receptors, influencing metabolic pathways. The bromine atoms in the compound can participate in halogen bonding, affecting molecular interactions and stability. The exact molecular targets and pathways involved vary based on the context of its use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Halogenated Phenylacetic Acid Derivatives

(a) 2-(2,4-Dibromophenyl)acetic Acid

- Molecular Formula : C₈H₆Br₂O₂

- CAS No.: 18698-97-0 / 215949-57-8

- Key Differences : Lacks the hydroxyl group present in 2,4-dibromomandelic acid, resulting in reduced hydrogen-bonding capacity and lower acidity (pKa ~3–4 vs. ~2–3 for mandelic acid derivatives) .

(b) 2-(2,6-Dibromophenyl)acetic Acid

- Molecular Formula : C₈H₆Br₂O₂

- CAS No.: 1878-68-8

(c) 2,4-Dichlorophenoxyacetic Acid (2,4-D)

Methoxy- and Ethoxy-Substituted Benzoic Acids

(a) 2,4-Dimethoxybenzoic Acid

- Molecular Formula : C₉H₁₀O₄

- CAS No.: 91-52-1

- Key Differences : Methoxy (-OCH₃) groups at the 2- and 4-positions enhance electron-donating effects, reducing acidity (pKa ~4.5) compared to brominated analogs. Used in drug synthesis for anti-inflammatory properties .

(b) 2,4-Diethoxybenzoic Acid

Structural and Functional Group Analysis

Pharmacological and Toxicological Insights

- 2,4-Dichlorophenoxyacetic Acid (2,4-D): Extensive studies show acute toxicity (LD₅₀ ~300 mg/kg in rats) and environmental persistence .

- 2,4-Dimethoxybenzoic Acid Derivatives : Demonstrated anti-inflammatory activity in preclinical models, likely due to modulation of COX-2 pathways .

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing 2,4-Dibromomandelic acid with high stereochemical purity?

- Methodological Answer : Synthesis typically involves bromination of mandelic acid derivatives under controlled conditions. Key steps include:

- Substrate preparation : Use mandelic acid or its ester as the starting material.

- Bromination : Introduce bromine at the 2- and 4-positions of the phenyl ring using catalysts like FeBr₃ or AlBr₃ to enhance regioselectivity .

- Purification : Chromatographic techniques (e.g., HPLC) or recrystallization in polar solvents (e.g., ethanol/water mixtures) to isolate enantiomerically pure forms.

- Validation : Confirm stereochemistry via NMR (e.g., NOESY for spatial proximity analysis) or X-ray crystallography .

Q. How can researchers ensure accurate quantification of this compound in biological matrices (e.g., urine, plasma)?

- Methodological Answer :

- Sample preparation : Avoid contamination by using pre-washed glassware and stabilizing agents (e.g., ascorbic acid) to prevent analyte degradation during storage .

- Matrix adjustment : Report both creatinine-adjusted and unadjusted urinary concentrations to account for hydration variability .

- Analytical techniques : Use LC-MS/MS with isotope-labeled internal standards (e.g., deuterated analogs) to improve sensitivity and reduce matrix effects .

Advanced Research Questions

Q. What experimental designs address temporal variability in biomonitoring studies of short-lived compounds like this compound?

- Methodological Answer :

- Longitudinal sampling : Collect multiple samples per participant over time to capture exposure fluctuations due to variable environmental half-lives .

- Quality control : Document stability tests (e.g., freeze-thaw cycles, storage temperature effects) to validate analyte integrity from collection to analysis .

- Statistical modeling : Apply mixed-effects models to distinguish intra- and inter-individual variability, incorporating covariates like diet or occupational exposure .

Q. How can researchers resolve contradictions in toxicity data for halogenated aromatic acids (e.g., this compound vs. 2,4-Dichlorophenoxyacetic acid)?

- Methodological Answer :

- Comparative assays : Conduct parallel in vitro studies (e.g., mitochondrial toxicity assays) under standardized conditions to isolate structural effects (bromine vs. chlorine) .

- Metabolite profiling : Use high-resolution mass spectrometry to identify degradation byproducts or reactive intermediates that may explain divergent toxicological outcomes .

- Data harmonization : Cross-reference results with databases like ChemSpider or NFDI4Chem to ensure consistency in experimental parameters (e.g., pH, temperature) .

Q. What advanced oxidation processes (AOPs) are effective in degrading this compound in environmental samples?

- Methodological Answer :

- Photocatalysis : Employ TiO₂-based catalysts under UV light to cleave C-Br bonds via hydroxyl radical (•OH) generation .

- Electrochemical oxidation : Use boron-doped diamond electrodes to mineralize the compound into CO₂ and HBr, monitoring efficiency via total organic carbon (TOC) analysis .

- Byproduct analysis : Characterize intermediates (e.g., dibrominated quinones) using GC-MS to assess ecological risks of incomplete degradation .

Methodological and Reproducibility Challenges

Q. How can researchers improve reproducibility in studies involving this compound?

- Methodological Answer :

- Data transparency : Publish raw datasets (e.g., NMR spectra, chromatograms) in FAIR-compliant repositories like RADAR4Chem to enable independent validation .

- Protocol standardization : Adopt community guidelines (e.g., NFDI4Chem workflows) for synthesis, analysis, and reporting to minimize procedural variability .

- Error analysis : Quantify uncertainties in kinetic studies (e.g., rate constants for degradation) using error propagation models or Monte Carlo simulations .

Data Analysis and Interpretation

Q. What statistical approaches are suitable for analyzing dose-response relationships in this compound toxicity studies?

- Methodological Answer :

- Non-linear regression : Fit data to Hill or log-logistic models to estimate EC₅₀ values and assess hormetic effects .

- Multiple comparisons : Apply Dunnett’s test to compare treatment groups against a control while controlling for Type I errors .

- Cluster adjustment : Use hierarchical models to account for nested data structures (e.g., repeated measures across cell lines) .

Ethical and Safety Considerations

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal protective equipment (PPE) : Use nitrile gloves, goggles, and fume hoods to prevent dermal/ocular exposure .

- Waste disposal : Neutralize acidic residues with sodium bicarbonate before incineration to avoid halogenated dioxin formation .

- Emergency response : Immediate skin decontamination with copious water (>15 minutes) and medical consultation for persistent irritation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.